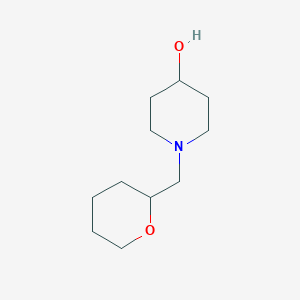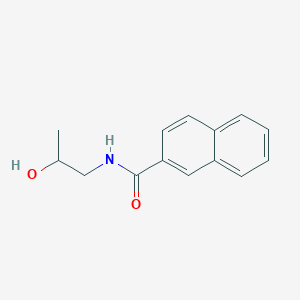
3-bromo-N-(2-hydroxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-hydroxypropyl)benzamide involves the inhibition of HDACs and DNMTs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. DNMTs are enzymes that add methyl groups to DNA, leading to the repression of gene expression. Inhibition of these enzymes can lead to the activation of certain genes and the repression of others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-hydroxypropyl)benzamide are not fully understood. However, it has been shown to induce cell death in certain cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to increase the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-hydroxypropyl)benzamide in lab experiments is its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(2-hydroxypropyl)benzamide. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to study its potential applications in the treatment of other diseases besides cancer. Additionally, it may be useful to develop derivatives of 3-bromo-N-(2-hydroxypropyl)benzamide with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-hydroxypropyl)benzamide involves the reaction of 3-bromoaniline with 2-hydroxypropylamine in the presence of a catalyst. The reaction takes place at a specific temperature and pressure and requires a specific reaction time. The product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-hydroxypropyl)benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This compound has also been studied for its potential anticancer activity.
Propiedades
IUPAC Name |
3-bromo-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWHBFVZUUASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxypropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)


